![molecular formula C23H23NO5 B214305 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as YO-01027 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of the Notch signaling pathway. This pathway is involved in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of various genes involved in cancer development. It has also been found to have anti-inflammatory effects and can potentially be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects. However, the limitations include the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include further studies on its potential use in cancer research, its anti-inflammatory effects, and its safety and efficacy in humans. Additionally, further studies can be conducted to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential use in scientific research. Its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The initial step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromoprop-2-enoyl chloride to form 4-(1,3-benzodioxol-5-yl)-2-bromo-3-butenoic acid. This intermediate is then reacted with 3-amino-1-butanol to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the Notch signaling pathway. This pathway is involved in the development of various types of cancer, and inhibiting it can potentially lead to the development of new cancer treatments.
Eigenschaften
Produktname |
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C23H23NO5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H23NO5/c1-2-3-12-24-19-7-5-4-6-18(19)23(27,22(24)26)14-17(25)10-8-16-9-11-20-21(13-16)29-15-28-20/h4-11,13,27H,2-3,12,14-15H2,1H3/b10-8+ |
InChI-Schlüssel |
BLLYBLJKKVYXEA-CSKARUKUSA-N |
Isomerische SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.